molecular formula C14H18N2O5 B15473362 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate CAS No. 37166-10-2

3-Hydroxy-N-L-prolyl-L-tyrosine hydrate

Cat. No.: B15473362
CAS No.: 37166-10-2
M. Wt: 294.30 g/mol
InChI Key: ZLOQZKZKMHZNSD-UWVGGRQHSA-N
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Description

3-Hydroxy-N-L-prolyl-L-tyrosine hydrate, a dipeptide also known as cyclo(L-Pro-L-Tyr), is a compound of significant interest in biochemical research, particularly in the study of skin hyperpigmentation. Its primary researched mechanism of action is the competitive inhibition of the tyrosinase enzyme . Tyrosinase is a crucial catalyst in the melanin biosynthesis pathway, and its overactivity can lead to skin blemishes. Docking simulations suggest that this compound binds directly to the substrate-binding site of tyrosinase, obstructing the pocket and preventing the enzyme from interacting with its natural substrate . This mechanism positions it as a promising candidate for investigating new approaches to modulate melanin production. This compound is naturally produced by skin microbiota, such as Corynebacterium tuberculostearicum , which suggests a low potential for skin toxicity and makes it a relevant subject for dermatological and cosmetic research . With a molecular formula of C14H18N2O5 , researchers value this chemical for its specific bioactivity. It is supplied for laboratory investigations only. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

37166-10-2

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H18N2O5/c17-11-4-3-8(7-12(11)18)6-10(14(20)21)16-13(19)9-2-1-5-15-9/h3-4,7,9-10,15,17-18H,1-2,5-6H2,(H,16,19)(H,20,21)/t9-,10-/m0/s1

InChI Key

ZLOQZKZKMHZNSD-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O

Origin of Product

United States

Biological Activity

3-Hydroxy-N-L-prolyl-L-tyrosine hydrate is a compound that combines the amino acids proline and tyrosine, with a hydroxyl group on the tyrosine moiety. This unique structure endows the compound with several significant biological activities, making it a subject of interest in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₂O₃
  • Molecular Weight: 226.24 g/mol

The presence of the hydroxyl group enhances its solubility and reactivity, which is crucial for its biological functions.

Biological Activities

3-Hydroxy-N-L-prolyl-L-tyrosine hydrate exhibits several noteworthy biological activities:

  • Antioxidant Properties : The hydroxyl group on the tyrosine moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : It has been shown to play a role in the synthesis of catecholamines, which are vital for neurotransmission and cognitive functions .
  • Enzyme Regulation : The compound acts as an inhibitor of tyrosine hydroxylase (TH), the enzyme responsible for converting L-tyrosine to L-DOPA, a precursor for dopamine .

The mechanism through which 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate exerts its biological effects involves several pathways:

  • Inhibition of Tyrosine Hydroxylase : By inhibiting TH, this compound can modulate dopamine levels in the brain, which has implications for treating neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : The antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS), contributing to its neuroprotective effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate, a comparison with structurally similar compounds is useful:

Compound NameStructure SimilarityUnique Features
L-TyrosineContains a phenolic hydroxyl groupPrecursor for neurotransmitters like dopamine
L-ProlineContains a cyclic structureStabilizes protein structures
3,4-Dihydroxyphenylalanine (DOPA)Hydroxyl groups on phenyl ringInvolved in dopamine synthesis
N-AcetylcysteineContains a thiol groupKnown for mucolytic properties
N-Boc-L-TyrosineProtected form of tyrosineUsed extensively in peptide synthesis

The specific combination of proline and tyrosine residues along with hydroxylation at the ortho position on the aromatic ring enhances both solubility and biological activity compared to these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate:

  • Neuroprotective Studies : Research has demonstrated that this compound can protect dopaminergic neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Antioxidant Efficacy : A study showed that it effectively reduced oxidative damage in cell cultures exposed to hydrogen peroxide, highlighting its role as a potential antioxidant agent .
  • Pharmacological Chaperone Potential : Investigations into pharmacological chaperones revealed that this compound stabilizes tyrosine hydroxylase activity, enhancing dopamine production under stress conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

A comparative analysis of structural features highlights key differences (Table 1):

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Hydration State
3-Hydroxy-N-L-prolyl-L-tyrosine hydrate C₁₄H₁₈N₂O₅·H₂O 312.2 Hydroxy, prolyl, tyrosine Monohydrate
3-Methoxy-L-Tyrosine Monohydrate C₁₀H₁₃NO₄·H₂O 229.2 Methoxy, tyrosine Monohydrate
3,5-Diiodo-L-Tyrosine Dihydrate C₉H₉I₂NO₃·2H₂O 432.98 Diiodo, tyrosine Dihydrate
N-[(Benzyloxy)carbonyl]-L-histidyl-D-tyrosine hydrate Not specified Not specified Benzyloxy, histidyl, tyrosine Hydrate (1:1)
3-Acetyl-L-tyrosine Hydrochloride C₁₁H₁₃NO₄ 223.2 Acetyl, tyrosine, hydrochloride Anhydrous
Key Observations:
  • Substituent Effects : The hydroxyl group in 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate contrasts with methoxy (3-Methoxy-L-Tyrosine) and halogenated (3,5-Diiodo-L-Tyrosine) derivatives, influencing solubility and redox activity .
  • Hydration State: Dihydrates (e.g., 3,5-Diiodo-L-Tyrosine) exhibit higher molecular weights and altered crystallinity compared to monohydrates .
  • Peptide Backbone: The prolyl residue in the target compound introduces conformational rigidity, unlike non-peptidic derivatives like 3-Acetyl-L-tyrosine Hydrochloride .

Stability and Reactivity

  • Thermal Stability: 3,5-Diiodo-L-Tyrosine dihydrate has a melting point of 187–195°C, whereas 3-Methoxy-L-Tyrosine Monohydrate requires refrigeration (2–8°C) to prevent decomposition . The target compound’s stability is likely intermediate due to its hybrid peptide-water structure.
  • Reactivity : The free hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions, unlike acetylated (3-Acetyl-L-tyrosine) or methoxylated derivatives, which are more stable .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of parameters:

  • Temperature: Test ranges between 0–25°C to balance reaction kinetics and stability of heat-sensitive functional groups.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while aqueous buffers may stabilize hydrolysis-prone intermediates.
  • Reaction Time: Monitor via TLC or HPLC to avoid over-reaction or decomposition.
  • pH Control: Maintain pH 7–9 to prevent unwanted side reactions (e.g., oxidation of tyrosine residues) .
    • Validation: Use LC-MS or NMR to confirm product purity (>95%) and structural integrity.

Q. Which analytical techniques are most effective for determining the three-dimensional conformation of 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate?

  • Methodological Answer:

  • X-ray Crystallography: Resolves atomic-level spatial arrangements but requires high-quality single crystals. Cryogenic conditions (100 K) minimize thermal motion artifacts .
  • Nuclear Magnetic Resonance (NMR): 2D NOESY or ROESY experiments identify intra- and intermolecular interactions (e.g., hydrogen bonding between hydroxyproline and tyrosine residues). Use deuterated solvents to suppress background signals .
  • Infrared Spectroscopy (IR): Detects characteristic hydrate O–H stretching vibrations (~3200–3500 cm⁻¹) and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can discrepancies in hydrate stability data be resolved when studying 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate under varying humidity conditions?

  • Methodological Answer:

  • Controlled Humidity Chambers: Use saturated salt solutions (e.g., MgCl₂ for 33% RH, NaCl for 75% RH) to maintain precise humidity levels during stability tests.
  • Thermogravimetric Analysis (TGA): Quantify water loss kinetics at 25–150°C to differentiate between lattice water and structural decomposition.
  • Dynamic Vapor Sorption (DVS): Measure hygroscopicity isotherms to identify critical RH thresholds for hydrate-anhydrate phase transitions .

Q. What experimental strategies can elucidate the role of hydrogen bonding in stabilizing the hydrate structure of 3-Hydroxy-N-L-prolyl-L-tyrosine?

  • Methodological Answer:

  • AIM (Atoms in Molecules) Analysis: Calculate electron density topology (ρ(r)) at bond critical points (BCPs) using high-resolution X-ray data. Hydrogen bonds exhibit ρ(r) values of 0.002–0.035 a.u. and Laplacian ∇²ρ(r) > 0 .
  • Solid-State NMR: ¹H–¹³C CP/MAS experiments map hydrogen-bonding networks via chemical shift anisotropy (CSA) and dipolar couplings.
  • Neutron Diffraction: Locates hydrogen atoms with sub-ångström precision, critical for resolving disordered water molecules in the hydrate lattice .

Q. How can numerical simulators like STOMP-HYDT-KE model the kinetic behavior of 3-Hydroxy-N-L-prolyl-L-tyrosine hydrate under thermodynamic stress?

  • Methodological Answer:

  • Ternary Hydrate Systems: Adapt the simulator to include water, peptide, and hydrate phases. Input parameters:
  • Kinetic Rate Constants: Derived from isothermal calorimetry (ITC) for hydrate formation/dissociation.
  • Thermodynamic Constraints: Define Gibbs free energy minima for hydrate stability using DSC data.
  • Validation: Compare simulated dissociation fronts with experimental TGA or imaging (e.g., IR thermography) to refine model accuracy .

Q. What advanced electron density analysis methods resolve ambiguities in hydrogen bonding for peptide hydrates?

  • Methodological Answer:

  • Multipole Refinement: Apply high-resolution X-ray data (d_min < 0.8 Å) to model aspherical electron density distributions. This reveals subtle polarization effects in hydrogen bonds .
  • Invariom Approach: Transfer pre-calculated electron density fragments (e.g., from similar hydrates) to bypass resolution limitations in routine crystallography. Validated against DFT-calculated densities for accuracy .
  • Electron Backscatter Diffraction (EBSD): Maps crystallographic orientation and hydrate domain boundaries in polycrystalline samples at µm resolution .

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